![molecular formula C24H25N5O2 B2809154 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide CAS No. 922117-68-8](/img/structure/B2809154.png)
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anticancer and Anti-inflammatory Applications
Pyrazolopyrimidines and their derivatives have been synthesized and evaluated for their biological activities, including anticancer and anti-inflammatory effects. One study details the synthesis of novel pyrazolopyrimidines derivatives that demonstrated significant cytotoxic activities against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). These compounds also showed potential as anti-5-lipoxygenase agents, indicating their potential use in treating inflammation-related diseases (Rahmouni et al., 2016).
Enzymatic Activity Modulation
Another aspect of pyrazolopyrimidinone derivatives' application is their influence on enzymatic activities. Some derivatives have been reported to significantly increase the reactivity of certain enzymes, showcasing the potential for these compounds in biochemical research and drug development (Abd & Awas, 2008).
Antimicrobial and Anticancer Agents
Further research into pyrazolo[3,4-d]pyrimidinone derivatives has identified compounds with promising antimicrobial and anticancer properties. These compounds have been synthesized and evaluated for their activity against various bacterial strains and cancer cell lines, offering insights into the development of new therapeutic agents (Hafez et al., 2016).
Solid-Phase Synthesis Techniques
The exploration of novel synthetic methods for pyrazolo[3,4-d]pyrimidine derivatives includes the development of solid-phase synthesis techniques. These methods facilitate the production of compound libraries, allowing for the rapid screening of potential biological activities and the efficient discovery of new drugs (Heo & Jeon, 2017).
特性
IUPAC Name |
N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-18-7-5-6-10-20(18)16-28-17-26-23-21(24(28)31)15-27-29(23)14-13-25-22(30)12-11-19-8-3-2-4-9-19/h2-10,15,17H,11-14,16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGJPYDEYMMXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。